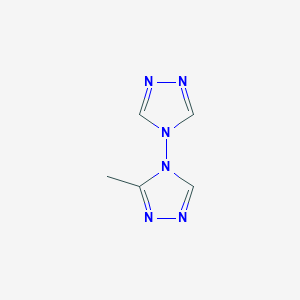
1-(6-Bromohexyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H17Br2N. It is a pyridinium salt where the pyridine ring is substituted with a 6-bromohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, where it can be reduced to form dihydropyridine derivatives or oxidized to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products:
Nucleophilic Substitution: The major products include substituted pyridinium salts where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products include pyridine N-oxides and dihydropyridine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA, disrupting replication and transcription processes.
Proteins: It can bind to proteins, affecting their structure and function.
Cell Membranes: The compound can disrupt cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
1-(6-Bromohexyl)pyridin-1-ium bromide can be compared with other similar compounds such as:
1-(6-Bromohexyl)pyridinium chloride: Similar structure but with a chloride counterion instead of bromide.
1-(6-Bromohexyl)-3-methylimidazolium bromide: Contains an imidazolium ring instead of a pyridinium ring.
1-(6-Bromohexyl)pyridinium iodide: Similar structure but with an iodide counterion instead of bromide.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a bromide counterion, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
62884-14-4 |
|---|---|
Formule moléculaire |
C11H17Br2N |
Poids moléculaire |
323.07 g/mol |
Nom IUPAC |
1-(6-bromohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1 |
Clé InChI |
YPRRUYMLOKGKGT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14512909.png)
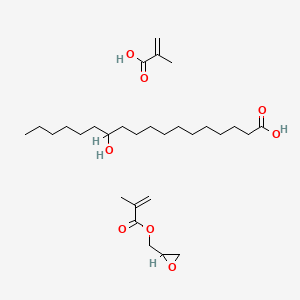

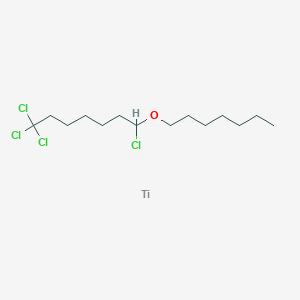
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
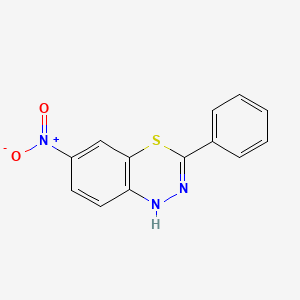
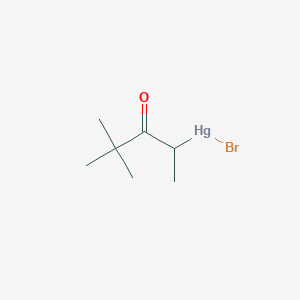
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
